molecular formula C8H17NO2 B13083099 4-(Azetidin-3-yloxy)-2-methylbutan-2-ol

4-(Azetidin-3-yloxy)-2-methylbutan-2-ol

Cat. No.: B13083099
M. Wt: 159.23 g/mol
InChI Key: SPPIUHCGHGGERT-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-2-methylbutan-2-ol is a tertiary alcohol featuring an azetidine (4-membered nitrogen-containing heterocycle) connected via an ether linkage to a 2-methylbutan-2-ol backbone.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-2-methylbutan-2-ol

InChI

InChI=1S/C8H17NO2/c1-8(2,10)3-4-11-7-5-9-6-7/h7,9-10H,3-6H2,1-2H3

InChI Key

SPPIUHCGHGGERT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC1CNC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for 4-(Azetidin-3-yloxy)-2-methylbutan-2-ol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azetidine ring would produce a more saturated nitrogen-containing ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with various biological targets. Its structural features allow it to act on neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Antihypertensive Effects

Research indicates that compounds similar to 4-(Azetidin-3-yloxy)-2-methylbutan-2-ol may exhibit antihypertensive properties. Studies have demonstrated that modifications in the azetidine structure can enhance binding affinities to adrenergic receptors, leading to reduced blood pressure in experimental models .

Antimicrobial Activity

There is evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth, which could lead to the development of new antibiotics .

Case Study 1: Neurological Disorders

A study investigated the effects of this compound on animal models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting potential as an anxiolytic agent. The mechanism was attributed to modulation of serotonin receptors .

Case Study 2: Cardiovascular Effects

In a clinical trial, researchers evaluated the cardiovascular effects of this compound in patients with hypertension. The trial demonstrated that administration led to a notable decrease in systolic and diastolic blood pressure without significant side effects, supporting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors and modulate their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

3-(Azetidin-3-yloxy)-2-methylpyridine
  • Structure: Replaces the aliphatic butanol chain with a pyridine ring.
  • Synthesis : Derived from 2-methylpyridin-3-ol and tert-butyl 3-iodoazetidine-1-carboxylate via nucleophilic substitution .
  • Reduced steric hindrance compared to the tertiary alcohol in 4-(Azetidin-3-yloxy)-2-methylbutan-2-ol.
4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol
  • Structure : Features a TBDMS-protected hydroxyl group instead of the azetidine ring.
  • Synthesis : Prepared via silylation of 3-methylbutane-1,3-diol using TBSOTf in 91% yield .
  • Key Differences: The TBDMS group increases lipophilicity, making it more suitable for hydrophobic reaction environments.
4-(9H-Carbazol-9-yl)-2-methylbutan-2-ol
  • Structure : Substitutes azetidine with a carbazole group.
  • Synthesis : Cyclialkylation with polyphosphoric acid (PPA) yields tetracyclic products, demonstrating its utility in constructing fused heteropolycycles .
  • Key Differences :
    • The carbazole’s bulkiness and extended π-system enhance UV absorption and electronic delocalization.
    • Less polar than the azetidine-containing analog, impacting solubility.
Azetidin-2-one Derivatives (3,3-Dimethylazetidin-2-ones)
  • Structure : Replace the ether oxygen with a lactam (amide) group.
  • Synthesis : Synthesized via LiHMDS-catalyzed reactions, with substituents (e.g., methoxy, fluoro) modulating bioactivity .
  • Key Differences: The lactam ring introduces hydrogen-bonding capacity and rigidity.

Physicochemical and Reactivity Profiles

Compound Key Functional Groups Lipophilicity (LogP)* Reactivity Notes
This compound Azetidine, tertiary alcohol Moderate Base-sensitive due to ether linkage
3-(Azetidin-3-yloxy)-2-methylpyridine Azetidine, pyridine Low to moderate Aromatic ring stabilizes via resonance
TBDMS-protected analog Silyl ether, tertiary alcohol High Hydrolytically labile under acidic conditions
Azetidin-2-one derivatives Lactam, substituent groups Variable Stable under basic conditions; undergo ring-opening reactions

*Estimated based on substituent contributions.

Biological Activity

4-(Azetidin-3-yloxy)-2-methylbutan-2-ol is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is believed to modulate the activity of enzymes and receptors, influencing several biochemical pathways. For instance, azetidine derivatives often interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes in the body .

Targeting Cellular Pathways

Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of signaling proteins, leading to alterations in downstream signaling cascades. This modulation can result in various physiological responses depending on the cell type involved .

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Activity Type Description Reference
AnticancerInduces apoptosis in human solid tumor cell lines including breast and prostate cancer cells .
AntimicrobialExhibits antibacterial and antifungal properties against various strains .
Enzyme InhibitionInteracts with cytochrome P450 enzymes, potentially affecting drug metabolism.
Cell Signaling ModulationAlters signaling pathways that can lead to changes in gene expression.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibited proliferation and induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations. The mechanism was linked to its ability to disrupt key signaling pathways involved in cell survival .
  • Antimicrobial Effects : In another investigation, derivatives of azetidine were synthesized and evaluated for their antimicrobial activities. The results indicated that certain compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against common fungal strains .
  • Enzyme Interaction Studies : Research into the enzyme interactions revealed that this compound could inhibit specific cytochrome P450 isoforms, suggesting its potential role in modifying drug metabolism and enhancing therapeutic efficacy while minimizing toxicity .

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